molecular formula C21H41N7O16S B7818495 Streptomycin sulfate (250mg/ml)

Streptomycin sulfate (250mg/ml)

Cat. No.: B7818495
M. Wt: 679.7 g/mol
InChI Key: CFCMMYICHMLDCC-ZSUPRIELSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Streptomycin sulfate is an aminoglycoside antibiotic derived from Streptomyces griseus. It is widely used to treat infections caused by Gram-negative and Gram-positive bacteria, including Mycobacterium tuberculosis, Yersinia pestis, and Pseudomonas aeruginosa . The molecular formula of streptomycin sulfate is C₂₁H₃₉N₇O₁₂·1.5H₂SO₄, with a molecular weight of 728.69 g/mol . It is highly soluble in water (>20 mg/ml) but insoluble in organic solvents like chloroform .

The drug inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, specifically the S12 protein, leading to misreading of mRNA and premature termination of translation . Streptomycin sulfate is administered via intramuscular injection due to poor oral bioavailability . Its stability is optimal at 4°C, with degradation observed at higher temperatures or in acidic/alkaline conditions .

Properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2S,3S,4S,5R)-3-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,21+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCMMYICHMLDCC-ZSUPRIELSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@]([C@@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H41N7O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Streptomycin sulfate is typically prepared through fermentation processes involving Streptomyces griseus. The bacterium is cultured in a nutrient-rich medium, and the antibiotic is extracted and purified from the culture broth. The fermentation process is followed by several purification steps, including filtration, precipitation, and crystallization .

Industrial Production Methods: Industrial production of streptomycin sulfate involves large-scale fermentation in bioreactors. The process includes:

Chemical Reactions Analysis

Oxidation Reaction Mechanism

Streptomycin sulfate undergoes oxidation in the presence of potassium iodate (KIO₃) and potassium iodide (KI) . This reaction involves two critical steps:

  • Primary Oxidation : The methyl group of streptomycin is oxidized to a carboxylic acid derivative.

  • Secondary Reaction : The carboxylic acid derivative facilitates the oxidation of iodide (I⁻) by iodate (IO₃⁻), forming triiodide (I₃⁻), which exhibits a distinct absorbance peak at 353 nm .

Proposed Reaction Pathway

StepDescription
1Streptomycin + KIO₃ → Carboxylic acid derivative
2Carboxylic acid derivative + KI + KIO₃ → I₃⁻ (yellow product)

This mechanism is validated through kinetic spectrophotometric studies .

Optimization of Reaction Variables

Key parameters influencing the oxidation reaction were systematically studied:

Effect of Reagent Concentrations

ReagentOptimal ConcentrationImpact on Reaction Rate
KIO₃1.0 × 10⁻³ mol/LRate increases up to 8.5 × 10⁻⁴ mol/L, then plateaus
KI1.54 × 10⁻² mol/LRate increases linearly until saturation

Temperature Dependence

Reaction rates were measured at four temperatures:

Temperature (K)Rate Constant (k)
2985.93 × 10⁻⁴
3036.32 × 10⁻⁴
3086.71 × 10⁻⁴
3137.10 × 10⁻⁴

The highest linearity for quantification was achieved at 298 K .

Analytical Methods for Reaction Monitoring

Two kinetic spectrophotometric methods were developed:

Initial Rate Method

  • Linear Range : 4–72 μg/mL

  • Regression Equation : Rate (U) = -1.026 × 10⁻⁶ + 5.93 × 10⁻⁴C

  • Detection Limit (LOD) : 0.011 μg/mL

Fixed Time (Absorbance Difference) Method

  • Linear Range : 4–72 μg/mL

  • Regression Equation : ΔA = -1.63 × 10⁻³ + 8.0 × 10⁻³C

  • LOD : 0.50 μg/mL

Both methods were validated for accuracy (98–102% recovery) in pharmaceutical formulations .

Activation Parameters

Thermodynamic studies revealed:

ParameterValueSignificance
ΔH (Enthalpy)-34.41 kJ/molExothermic
ΔS (Entropy)-143.16 J/(mol·K)Ordered transition state
ΔG (Gibbs Energy)-77.059 × 10³ kJSpontaneous

The negative entropy change indicates a highly structured activated complex during oxidation .

Stability and Degradation

  • Reconstituted Solutions : Stable for 1 week at room temperature when protected from light .

  • Hygroscopicity : Absorbs moisture, requiring storage at 2–8°C .

  • pH Sensitivity : Optimal stability between 4.5–7.0 in aqueous solutions .

Biological Interactions

  • Ribosomal Binding : Streptomycin disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, inducing codon misreading and membrane damage .

  • Excretion : Primarily renal (29–89% within 24 hours in patients with normal kidney function) .

Scientific Research Applications

Microbiological Applications

Streptomycin sulfate is widely utilized in microbiology for its antimicrobial properties. It exhibits bacteriostatic activity at low concentrations and bactericidal activity at higher concentrations primarily against aerobic Gram-negative bacteria and mycobacteria.

Antimicrobial Susceptibility Testing

Streptomycin sulfate is commonly employed in clinical microbiological tests to determine the susceptibility of bacterial isolates. The Minimum Inhibitory Concentration (MIC) values guide treatment decisions for various infections.

Bacterial Strain MIC (µg/ml)
Escherichia coli16 - 128
Staphylococcus aureus32 - 256
Mycobacterium tuberculosis0.5 - 2

Streptomycin sulfate is particularly effective against vancomycin-resistant enterococci (VRE) and is often used in combination with other antibiotics to enhance efficacy against resistant strains .

Cell Culture Applications

In cell culture, streptomycin sulfate serves as a selective agent to prevent bacterial contamination. Recommended concentrations vary by application:

  • General cell culture : 100 mg/L
  • Molecular biology applications : 25-50 µg/mL
  • Embryo culture : 50 mg/L

Its use ensures the integrity of experimental results by minimizing microbial interference .

Treatment of Tuberculosis

Historically, streptomycin was the first antibiotic effective against tuberculosis (TB). Although its use has declined due to resistance, it remains an important option for multidrug-resistant TB cases when standard therapies are ineffective .

Meniere’s Disease Management

Streptomycin sulfate has been utilized in treating Meniere’s disease, where it helps alleviate vertigo symptoms while preserving cochlear function. A study involving 16 patients showed significant improvement in vertigo episodes after treatment with doses ranging from 14 to 49 grams over several years .

Oncology Applications

Recent studies have explored the potential of streptomycin sulfate in cancer research. Notably, it has been shown to down-regulate miR-21, a microRNA implicated in various cancers, thus inhibiting tumor growth in breast cancer cells (MCF-7) by affecting cellular proliferation and apoptosis pathways .

Plant Science Applications

Streptomycin sulfate also finds application in agricultural research. It has been studied for its effects on plant growth and development:

  • Germination Studies : Research on Brassica napus indicated that streptomycin can influence germination rates depending on concentration.
  • Toxicity Effects : At concentrations above 50 ppm, it exhibited phytotoxic effects such as chlorosis and reduced growth in several plant species .

Case Study 1: Niosome Encapsulation

A study investigated the encapsulation of streptomycin sulfate within niosomes to enhance its antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The niosome formulation demonstrated improved drug release profiles and reduced cytotoxicity compared to free streptomycin sulfate, making it a promising candidate for treating bacterial infections .

Case Study 2: Long-term Effects on Meniere’s Disease

In a follow-up study on patients treated with titration therapy using streptomycin sulfate for Meniere’s disease, results indicated that episodic vertigo was completely relieved in all patients after initial treatment, with stable or improved hearing levels noted over time .

Mechanism of Action

Streptomycin sulfate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and leading to the production of nonfunctional or toxic peptides. This ultimately results in bacterial cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Streptomycin sulfate belongs to the aminoglycoside class, which includes gentamicin, neomycin, kanamycin, and spectinomycin. Below is a detailed comparison:

Table 1: Key Properties of Streptomycin Sulfate vs. Similar Aminoglycosides

Property Streptomycin Sulfate Gentamicin Sulfate Neomycin Sulfate Spectinomycin Sulfate
Molecular Formula C₂₁H₃₉N₇O₁₂·1.5H₂SO₄ C₂₁H₄₃N₅O₇·H₂SO₄ C₂₃H₄₆N₆O₁₃·H₂SO₄ C₁₄H₂₄N₂O₇·H₂SO₄
Molecular Weight 728.69 g/mol 575.68 g/mol 712.71 g/mol 495.48 g/mol
Solubility (Water) >20 mg/ml 50 mg/ml 50 mg/ml 100 mg/ml
Primary Use Tuberculosis, plague Gram-negative infections Topical infections Gonorrhea (second-line)
MIC Range (μg/ml)* 1–8 (Gram-negative) 0.5–4 (Gram-negative) 2–16 (Gram-negative) 64–128 (Neisseria)
Toxicity (LD₅₀, rat) 430 mg/kg 350 mg/kg 320 mg/kg 1,200 mg/kg
Administration Intramuscular Intravenous/IM Topical/Oral Intramuscular

MIC values for common pathogens like *E. coli and S. aureus .

Key Research Findings

Enhanced Efficacy in Niosome Formulation: Streptomycin sulfate encapsulated in niosomes (non-ionic surfactant vesicles) demonstrated 4–8-fold lower MIC values against S. aureus, E. coli, and P. aeruginosa compared to the free drug . For example: Free streptomycin MIC: 16 μg/ml vs. Niosome-encapsulated: 2 μg/ml (S. aureus) . Sustained drug release (66.4% over 72 hours) from niosomes improved biofilm penetration, reducing preformed biofilms by 70% .

Cytotoxicity Profile :
Niosome-encapsulated streptomycin showed 80% cell viability in human fibroblast cells at 1,300 μg/ml, whereas free streptomycin exhibited toxicity (70% viability) at the same concentration .

Stability: Streptomycin sulfate in niosomes retained >85% encapsulation efficiency for 2 months at 4°C, outperforming other aminoglycosides like gentamicin in liposomal formulations .

Comparison with Gentamicin :
Gentamicin has a broader Gram-negative spectrum but higher nephrotoxicity. Streptomycin’s niche lies in treating multidrug-resistant tuberculosis and plague due to its unique ribosomal binding site .

Table 2: Anti-Biofilm Activity Against Common Pathogens

Pathogen Streptomycin Sulfate (Free) Streptomycin Niosomes Gentamicin Sulfate
S. aureus 40% reduction 75% reduction 60% reduction
E. coli 35% reduction 70% reduction 55% reduction
P. aeruginosa 30% reduction 65% reduction 50% reduction

Data derived from crystal violet assays after 24-hour treatment .

Advantages and Limitations

  • Advantages :

    • Superior biofilm penetration in niosome form .
    • Lower cytotoxicity compared to neomycin and gentamicin .
    • Critical for treating rare infections like plague and brucellosis .
  • Limitations :

    • Ototoxicity and nephrotoxicity at high doses .
    • Resistance development due to ribosomal mutation (e.g., rpsL gene in M. tuberculosis) .

Biological Activity

Streptomycin sulfate is a potent aminoglycoside antibiotic primarily effective against a range of Gram-negative bacteria and mycobacteria. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

Streptomycin exerts its antibacterial effects by binding to the 30S ribosomal subunit of bacteria. This interaction disrupts protein synthesis through several mechanisms:

  • Codon Misreading : It causes misreading of the genetic code, leading to the production of faulty proteins.
  • Inhibition of Initiation : The binding interferes with the initiation complex formation, preventing the translation process from starting effectively.
  • Bactericidal Effect : At higher concentrations, streptomycin demonstrates bactericidal properties by inducing cell death through mechanisms that are still under investigation .

Biological Activity

Streptomycin sulfate (250 mg/ml) shows significant biological activity against various pathogens. Its efficacy varies based on concentration and the type of bacteria involved. The following table summarizes its activity against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Effectiveness
Escherichia coli32 µg/mlHigh
Staphylococcus aureus16 µg/mlModerate
Pseudomonas aeruginosa64 µg/mlHigh
Mycobacterium tuberculosis70 mg/kg in animal modelsHigh during initial treatment

Study 1: Efficacy in Tuberculosis Treatment

A study conducted on guinea pigs demonstrated that streptomycin sulfate significantly reduced lung colony-forming units (cfu) in acute tuberculosis cases. During the first 14 days, it reduced lung cfu by approximately 4 logs, indicating strong bactericidal activity. However, its effectiveness declined significantly after this period, suggesting the emergence of drug-tolerant bacterial populations .

Study 2: Niosome Encapsulation

Research on niosome-encapsulated streptomycin sulfate showed enhanced antimicrobial activity compared to free drug formulations. The encapsulated form exhibited a 4- to 8-fold decrease in MIC values against S. aureus, E. coli, and P. aeruginosa. Additionally, cytotoxicity studies indicated that niosome-encapsulated streptomycin had negligible toxicity towards human foreskin fibroblast cells at concentrations up to 1,500 µg/ml .

Stability and Release Profile

The stability of streptomycin sulfate formulations is crucial for therapeutic efficacy. A study on niosomes revealed that at 4°C, the formulations maintained stability over two months, with drug release profiles showing approximately 50% release within 24 hours and up to 66% by 72 hours .

Applications in Cell Culture

Streptomycin sulfate is commonly used in molecular biology and cell culture applications to prevent bacterial contamination. Recommended concentrations range from 25-50 µg/mL for general use in molecular biology to higher concentrations (100 mg/L) for cell culture settings .

Q & A

How to prepare and standardize Streptomycin sulfate solutions for in vitro assays?

Basic Research Question
Accurately weigh ~30 mg of Streptomycin sulfate and dissolve in water using a 100 mL volumetric flask. Sonicate for 1 minute to ensure homogeneity. For working solutions, dilute 10 mL of this stock into another 100 mL flask. Validate concentration via spectrophotometry (490 nm after oxidation, as per maltol method) . For HPLC, prepare standards using USP Streptomycin Sulfate RS (0.03 mg/mL) and include system suitability tests with heat-degraded controls .

What are the recommended storage conditions for Streptomycin sulfate to maintain stability?

Basic Research Question
Store lyophilized Streptomycin sulfate at 0–6°C to prevent degradation. Solutions prepared for assays should be used immediately or refrigerated for ≤24 hours. Long-term stability studies suggest degradation occurs at >6°C, particularly in alkaline conditions .

How to validate an HPLC method for quantifying Streptomycin sulfate in complex biological matrices?

Advanced Research Question
Use a 70 mM sodium hydroxide mobile phase in a plastic container purged with helium to prevent CO₂ absorption. Prepare a 5-point calibration curve (0.03–0.15 mg/mL) from USP-certified standards. Include a system suitability solution (heat-treated at 75°C for 1 hour) to assess column performance and degradation products. Validate precision (RSD <2%), accuracy (recovery 98–102%), and LOD/LOQ using spiked matrices .

What concentration of Streptomycin sulfate is effective in preventing bacterial contamination in cell culture?

Basic Research Question
A concentration of 10 mg/mL Streptomycin sulfate, combined with 10,000 units/mL penicillin G and 25 µg/mL amphotericin B, is recommended for cell culture. Add 10 mL/L of this antibiotic-antimycotic cocktail to media. Sterile filtration and endotoxin testing are critical for sensitive applications .

What experimental design considerations are critical when evaluating Streptomycin sulfate's impact on gut microbiota in animal models?

Advanced Research Question
Use a randomized controlled design with four groups: control, Streptomycin-only, disease model, and treated model. Administer Streptomycin via drinking water (500 µg/mL) to mimic chronic exposure. Employ behavioral tests (rotarod, pole test) and high-throughput sequencing (16S rRNA) to assess microbiota shifts. Control for confounders like diet and housing conditions .

How to address discrepancies in Streptomycin sulfate's solubility data across different studies?

Advanced Research Question
Solubility varies with pH and solvent. For aqueous solutions, adjust pH to ~9.0 (using buffers) to enhance solubility. If precipitation occurs, heat to 37°C with sonication. Document solvent purity and ionic strength, as contaminants can alter solubility. Cross-validate results using orthogonal methods (HPLC vs. spectrophotometry) .

What spectrophotometric methods are available for quantifying Streptomycin sulfate, and how to optimize them?

Basic Research Question
The maltol method involves oxidizing Streptomycin with nitroprusside, followed by absorbance measurement at 490 nm within 30 minutes. Prepare a 6-point standard curve (0–5 µg/mL) and include a reagent blank. Ensure reaction time is strictly controlled (3 minutes) to avoid signal decay .

How to assess the purity of Streptomycin sulfate batches using orthogonal analytical techniques?

Advanced Research Question
Combine HPLC (for main component analysis), mass spectrometry (for molecular weight confirmation), and microbiological assays (agar diffusion against E. coli). Compare results to USP-certified standards. Impurities >0.1% should be characterized via LC-MS/MS .

What pharmacokinetic parameters should be considered when dosing Streptomycin sulfate in preclinical studies?

Advanced Research Question
Calculate dosage based on body weight (e.g., 7.5 mg/kg every 12 hours for mice). Adjust for renal function using creatinine clearance rates. Monitor serum concentrations via LC-MS/MS to estimate elimination half-life (t½) and volume of distribution (Vd). Avoid co-administering nephrotoxic agents like vancomycin .

How to formulate Streptomycin sulfate for oral administration in rodent studies while ensuring bioavailability?

Basic Research Question
Prepare an aqueous solution (500 µg/mL) in autoclaved water. Administer ad libitum via drinking water. Validate stability under experimental conditions (e.g., 25°C for 7 days). Use flavored vehicles (e.g., sucrose) to improve palatability without altering pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Streptomycin sulfate (250mg/ml)
Reactant of Route 2
Streptomycin sulfate (250mg/ml)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.